MFCD18314856
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Overview
Description
MFCD18314856 is a chemical compound with unique properties that have garnered attention in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of MFCD18314856 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled temperature and pressure conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity. The exact details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
MFCD18314856 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s reactivity and application potential.
Scientific Research Applications
MFCD18314856 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has been studied for its potential as a therapeutic agent due to its interaction with specific biological pathways. In medicine, it is being explored for its potential in drug development, particularly in targeting specific diseases. Industrially, this compound is used in the production of advanced materials and as an additive in various manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD18314856 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
MFCD18314856 is unique in its structure and reactivity compared to similar compounds. Some similar compounds include MFCD18314857 and MFCD18314858, which share certain structural features but differ in their reactivity and application potential. The uniqueness of this compound lies in its specific molecular interactions and the range of reactions it can undergo, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFRMJYXEGOFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685328 |
Source
|
Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-82-8 |
Source
|
Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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